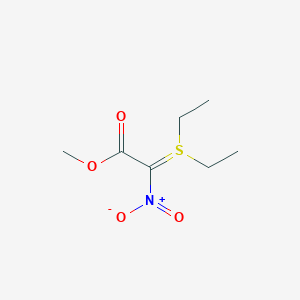acetate](/img/structure/B4992789.png)
ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate, also known as MNAEA, is a chemical compound that belongs to the family of nitroanilines. It is a yellow crystalline powder that is soluble in organic solvents like chloroform and methanol. MNAEA has gained significant attention in the field of scientific research due to its potential applications in various fields like medicine, agriculture, and material science.
Mécanisme D'action
The mechanism of action of ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate is not well understood. However, it is believed to act by inhibiting the activity of certain enzymes like cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators like prostaglandins and leukotrienes. This compound has also been shown to induce apoptosis in cancer cells, which is believed to be mediated by the activation of caspase-3 and caspase-9.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of inflammatory cytokines like TNF-α and IL-6. In vivo studies have shown that this compound can reduce the growth of tumors in mice and rats.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. It has low toxicity to non-target organisms like honeybees and earthworms, making it suitable for use in agricultural experiments. However, this compound has some limitations as well. It is not water-soluble, which makes it difficult to use in aqueous systems. It also has low bioavailability, which may limit its effectiveness in certain applications.
Orientations Futures
There are several future directions for research on ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate. In medicine, further studies are needed to investigate the mechanisms of action of this compound and its potential use in the treatment of various inflammatory diseases and cancers. In agriculture, further studies are needed to investigate the effectiveness of this compound as a herbicide and its potential impact on non-target organisms. In material science, further studies are needed to investigate the use of this compound as a dye or pigment in various applications. Overall, this compound has significant potential for use in various fields of scientific research and further studies are needed to fully understand its properties and applications.
Méthodes De Synthèse
Ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate can be synthesized by the reaction of 2-methoxy-4-nitroaniline with ethyl oxalyl chloride in the presence of a base like triethylamine. The reaction yields this compound as a yellow crystalline powder with a yield of around 70%. The purity of the compound can be improved by recrystallization from an appropriate solvent.
Applications De Recherche Scientifique
Ethyl [(2-methoxy-4-nitrophenyl)amino](oxo)acetate has been extensively studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess anti-inflammatory and anti-cancer properties. It has been found to inhibit the growth of various cancer cells like breast cancer, lung cancer, and colon cancer. This compound has also been shown to reduce the production of inflammatory cytokines like TNF-α and IL-6, which are involved in various inflammatory diseases.
In agriculture, this compound has been studied for its potential use as a herbicide. It has been found to inhibit the growth of various weeds like barnyardgrass, redroot pigweed, and common purslane. This compound has also been shown to have low toxicity to non-target organisms like honeybees and earthworms.
In material science, this compound has been studied for its potential use as a dye or pigment. It has been found to possess good light-fastness and thermal stability, making it suitable for use in various applications like textile dyeing, inkjet printing, and color filters.
Propriétés
IUPAC Name |
ethyl 2-(2-methoxy-4-nitroanilino)-2-oxoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O6/c1-3-19-11(15)10(14)12-8-5-4-7(13(16)17)6-9(8)18-2/h4-6H,3H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPKPXVIJXUSTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-butyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B4992711.png)
![1-(6-methyl-2-pyridinyl)-4-{[3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4992721.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4992724.png)

![11-(4-fluorophenyl)-8-methyl-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4992736.png)

![N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B4992750.png)
![N-(2,4-dimethoxyphenyl)-3-[1-(4-ethylbenzyl)-4-piperidinyl]propanamide](/img/structure/B4992760.png)

![7-[2-hydroxy-3-(4-nitrophenoxy)propyl]-3-methyl-8-(4-morpholinyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4992768.png)

![N-({[2-(4-chlorobenzyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-methoxybenzamide](/img/structure/B4992784.png)
![N-(5-chloro-2-methylphenyl)-2-[5-(3-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4992793.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-3-propoxybenzamide](/img/structure/B4992807.png)